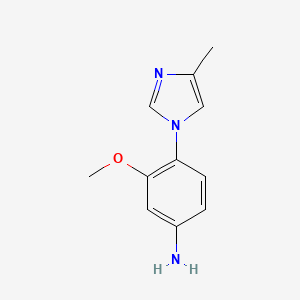

3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline

Vue d'ensemble

Description

3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline is a chemical compound with the molecular formula C11H13N3O It is a derivative of aniline, featuring a methoxy group at the 3-position and a 4-methyl-1H-imidazol-1-yl group at the 4-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline typically involves the following steps:

Formation of the imidazole ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine and a nitrile under acidic or basic conditions.

Attachment of the imidazole ring to the aniline derivative: This step involves the nucleophilic substitution reaction where the imidazole ring is attached to the aniline derivative at the 4-position.

Introduction of the methoxy group: The methoxy group can be introduced via methylation of the hydroxyl group at the 3-position of the aniline derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperatures, and specific catalysts to facilitate the reactions.

Analyse Des Réactions Chimiques

Types of Reactions

3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the molecular formula and features a methoxy group at the 3-position and a 4-methyl-1H-imidazol-1-yl group at the 4-position. The presence of these functional groups contributes to its unique properties, making it suitable for various applications.

Medicinal Chemistry

Anticancer Activity

Research indicates that 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline exhibits significant anticancer properties. In vitro studies have demonstrated efficacy against several cancer cell lines, including:

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| K562 | Chronic Myelogenous Leukemia | 1.42 |

| HL-60 | Promyelocytic Leukemia | 2.34 |

| MCF-7 | Breast Adenocarcinoma | 3.56 |

| HeLa | Cervical Carcinoma | 4.12 |

| A549 | Lung Carcinoma | 4.56 |

These findings suggest that the compound may serve as a lead in developing new anticancer therapies .

Enzyme Interaction Studies

The compound acts as a probe in biochemical assays to study enzyme interactions. Its imidazole moiety allows it to participate in hydrogen bonding and π-π interactions, essential for binding to biological targets .

Organic Synthesis

This compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation : Producing quinones or other oxidized derivatives.

- Reduction : Converting nitro groups to amines.

- Substitution : Electrophilic or nucleophilic substitution reactions at the aromatic ring.

These reactions are crucial for developing new compounds with potential therapeutic applications .

Industrial Applications

The compound is also utilized in producing dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity. Its application in dye synthesis highlights its versatility in industrial chemistry .

Case Study 1: Anticancer Research

A study published in Compounds demonstrated the synthesis of novel derivatives based on this compound, which showed promising anticancer activity against multiple cell lines. The derivatives were designed to enhance potency while maintaining selectivity against cancer cells .

Case Study 2: Aβ-related Disease Treatment

Research has explored the role of this compound in synthesizing pyrimidinylamine compounds as potential gamma-secretase modulators for treating Alzheimer's disease. The findings indicate that modifications to the aniline structure can significantly impact biological activity .

Mécanisme D'action

The mechanism of action of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The methoxy group can influence the compound’s lipophilicity and overall pharmacokinetic properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of a methoxy group, which can significantly alter its chemical and biological properties.

4-(4-methyl-1H-imidazol-1-yl)aniline: Lacks the methoxy group, which may affect its reactivity and interactions with biological targets.

Uniqueness

3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline is unique due to the presence of both the methoxy and imidazole groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s versatility in various applications, making it a valuable molecule for research and industrial purposes.

Activité Biologique

3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The compound features a methoxy group and an imidazole ring, which are critical for its biological activity. The presence of the imidazole moiety is particularly noteworthy as imidazole derivatives have been recognized for their diverse pharmacological effects, including anticancer properties.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:

- K562 (chronic myelogenous leukemia)

- HL-60 (promyelocytic leukemia)

- MCF-7 (breast adenocarcinoma)

- HeLa (cervical carcinoma)

- A549 (lung carcinoma)

The compound's activity was assessed using IC50 values, which measure the concentration required to inhibit cell growth by 50%. For instance, one study reported that derivatives similar to this compound showed IC50 values ranging from 1.42 µM to 4.56 µM against different cancer cell lines, indicating potent inhibitory effects .

Kinase Inhibition

The compound has also been evaluated for its ability to inhibit specific kinases involved in cancer progression. In particular, it was tested against the Bcr-Abl1 kinase, a well-known target in chronic myeloid leukemia therapy. The results showed moderate inhibitory activity, with some analogs demonstrating comparable efficacy to established inhibitors like imatinib and nilotinib .

Synthesis and Testing

A recent study synthesized several analogs of this compound and tested their biological activities. The findings were summarized in the following table:

| Compound | IC50 (µM) | Cell Line | % Inhibition at 10 µM |

|---|---|---|---|

| 7 | 2.27 | K562 | 43 |

| 10 | 2.53 | HL-60 | 36 |

| 14 | 4.56 | OKP-GS | 28 |

| Imatinib | <1 | K562 | 81 |

| Nilotinib | - | - | 100 |

This table illustrates that while the synthesized compounds show promising activity, they still require optimization to enhance their potency relative to established drugs .

The mechanism by which this compound exerts its biological effects involves interaction with specific protein targets. The imidazole ring is believed to facilitate binding with kinase domains, potentially mimicking ATP binding sites, thus inhibiting downstream signaling pathways critical for tumor growth .

Propriétés

IUPAC Name |

3-methoxy-4-(4-methylimidazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-8-6-14(7-13-8)10-4-3-9(12)5-11(10)15-2/h3-7H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIBQHGPJWSTQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=C(C=C(C=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670224 | |

| Record name | 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958245-18-6 | |

| Record name | 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline in the synthesis of potential Aβ-related disease treatments?

A1: this compound serves as a crucial building block in synthesizing a series of pyrimidinylamine compounds. [] These compounds are being investigated as potential gamma-secretase modulators. Gamma-secretase is an enzyme involved in the production of amyloid beta (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease and other Aβ-related diseases. The study highlights that reacting this compound with a specific pyrimidine derivative under Buchwald-Hartwig conditions resulted in a compound demonstrating activity in modulating Aβ formation in laboratory settings. [] This finding suggests that incorporating this specific aniline derivative into the pyrimidinylamine structure contributes to the desired biological activity.

Q2: What is known about the structure-activity relationship (SAR) of the pyrimidinylamine compounds synthesized using this compound?

A2: The research paper primarily focuses on the synthesis and initial activity screening of a diverse library of pyrimidinylamine compounds. [] While it confirms the successful synthesis of a compound exhibiting activity against Aβ formation using this compound, it doesn't delve into a detailed SAR analysis. [] Further research is needed to understand how modifications to the this compound structure, or other parts of the final pyrimidinylamine molecule, impact its potency, selectivity, and overall therapeutic potential.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.